molecular formula C13H16FN3O B8110094 cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide

cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide

Cat. No.: B8110094
M. Wt: 249.28 g/mol
InChI Key: BCCQYYFPVZTUPC-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide is a bicyclic carboxamide derivative featuring a hexahydropyrrolo[3,4-b]pyrrole core and a 2-fluorophenyl substituent.

Properties

IUPAC Name

(3aR,6aR)-N-(2-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c14-10-3-1-2-4-11(10)16-13(18)17-7-9-5-6-15-12(9)8-17/h1-4,9,12,15H,5-8H2,(H,16,18)/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQYYFPVZTUPC-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the pyrrole ring, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

  • Oxidized derivatives of the pyrrole ring.
  • Reduced forms of the compound with altered functional groups.
  • Substituted derivatives with various functional groups on the fluorophenyl ring.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology:

Drug Development

The structure of cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide makes it a promising candidate for drug development, particularly as a lead compound for designing new therapeutics targeting various biological pathways.

Modulation of Neurotransmitter Receptors

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. Initial studies suggest potential efficacy as a modulator of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety.

Anticancer Activity

Preliminary findings suggest that this compound may exhibit anticancer properties. Its structural components may allow it to interfere with cancer cell proliferation and survival pathways, although further investigation is required to elucidate the mechanisms involved.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Study 1: Orexin Receptor Modulation

A study published in the journal Molecules explored the interaction of similar compounds with orexin receptors. The findings indicated that derivatives of hexahydropyrrolo compounds could influence sleep-wake cycles and appetite regulation, suggesting potential applications in treating sleep disorders and obesity .

Study 2: Antimicrobial Properties

Research highlighted in Bioorganic & Medicinal Chemistry Letters investigated the antimicrobial activity of pyrrole derivatives. The results showed that certain compounds within this class exhibited significant antibacterial effects against Gram-positive bacteria, indicating potential for developing new antimicrobial agents .

Study 3: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines. This suggests its potential utility as an anticancer agent, warranting further exploration through clinical trials .

Mechanism of Action

The mechanism of action of cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide involves its interaction with specific molecular targets such as protein methyltransferases and glycosyltransferases. It can modulate the activity of these enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on heterocyclic cores, substituent effects, synthetic methodologies, and biological activities. Key analogs include triazolothiadiazoles (from and ) and other pyrrole derivatives.

Research Findings and Implications

Triazolothiadiazoles :

  • Compounds with pyridyl substituents (e.g., 2a–2s in ) showed enhanced vasodilatory effects compared to alkyl-substituted analogs, likely due to improved hydrogen-bonding interactions .
  • Substituent position (e.g., 3-pyridyl vs. 4-pyridyl) significantly impacted activity, highlighting the role of molecular geometry in biological targeting .

Hypothetical Insights for the Target Compound :

  • The fluorophenyl group may improve blood-brain barrier penetration compared to pyridyl groups in triazolothiadiazoles, making the target compound a candidate for CNS drug development.
  • Saturation of the pyrrolopyrrole core could reduce metabolic degradation, a common issue with unsaturated heterocycles.

Biological Activity

cis-N-(2-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide is a compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique hexahydropyrrolo structure with a fluorophenyl group, which contributes to its biological properties. The molecular formula is C13H16FN3OC_{13}H_{16}FN_3O, and it has a molecular weight of approximately 235.29 g/mol.

Physical Properties

PropertyValue
Molecular Weight235.29 g/mol
Density1.1 g/cm³
Boiling Point295.4 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Target Interaction

Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling, particularly those linked to neurodegenerative diseases. For example, it has shown selectivity for c-Jun N-terminal Kinase (JNK), which is implicated in neuronal apoptosis and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several key enzymes:

  • JNK Inhibition : The compound has been shown to selectively inhibit JNK3 with an IC50 value in the low nanomolar range (e.g., 2.69 nM), indicating potent activity against this target .
  • Anti-inflammatory Effects : It has also been evaluated for its potential to inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting a role in managing inflammatory conditions .

In Vivo Studies

Preclinical studies have highlighted the efficacy of this compound in animal models:

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta aggregation and improving cognitive function .
  • Arthritis Models : Its anti-inflammatory properties were further validated in adjuvant-induced arthritis models, where it effectively reduced joint inflammation .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Alzheimer’s Disease : A study demonstrated that derivatives of hexahydropyrrolo compounds could inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation, offering a dual mechanism for treating Alzheimer's .
  • Inflammatory Disorders : In a clinical trial setting, compounds similar to this compound were tested for their ability to modulate inflammatory responses in rheumatoid arthritis patients, showing significant improvements in inflammatory markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.